3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine
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Overview
Description
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The presence of a trifluoromethyl group on the pyridine ring and a methyl group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters to form the pyrazole ring . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. . These reactions are typically carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran or dimethylformamide, at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding pyrazole carboxylic acids, while reduction can yield the corresponding amines or alcohols .
Scientific Research Applications
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets by increasing its lipophilicity and electron-withdrawing capacity, which can modulate the activity of the target proteins . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)pyrazole: Similar in structure but lacks the pyridine ring.
5-(trifluoromethyl)pyridin-2-amine: Contains the trifluoromethyl-pyridine moiety but lacks the pyrazole ring.
3-methyl-1H-pyrazol-5-amine: Similar pyrazole structure but without the trifluoromethyl-pyridine substitution.
Uniqueness
The uniqueness of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c1-6-4-8(14)17(16-6)9-3-2-7(5-15-9)10(11,12)13/h2-5H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEPDTCKJCJYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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